molecular formula C19H31N5O2 B13570925 1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B13570925
M. Wt: 361.5 g/mol
InChI Key: KZLLABWWTTXZLK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound featuring a purine-2,6-dione core with substitutions at positions 7 and 7. The 7-position is occupied by a 3-methylbutyl group, while the 8-position bears a (4-methylpiperidin-1-yl)methyl moiety. This structure is designed to modulate pharmacological activity, particularly targeting enzymes like dipeptidyl peptidase-4 (DPP-4) or adenosine receptors, depending on substituent configurations . Its synthesis often involves multi-step alkylation and coupling reactions, as seen in related compounds (e.g., Scheme 4 and 5 in ).

Properties

Molecular Formula

C19H31N5O2

Molecular Weight

361.5 g/mol

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C19H31N5O2/c1-13(2)6-11-24-15(12-23-9-7-14(3)8-10-23)20-17-16(24)18(25)22(5)19(26)21(17)4/h13-14H,6-12H2,1-5H3

InChI Key

KZLLABWWTTXZLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step organic synthetic route involving:

  • Construction of the purine-2,6-dione core (xanthine derivative)
  • Introduction of methyl groups at N1 and N3 positions
  • Alkylation at N7 with a 3-methylbutyl group
  • Functionalization at C8 with a (4-methylpiperidin-1-yl)methyl substituent

The overall synthesis requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure regioselectivity and high purity.

Stepwise Synthetic Approach

Step Reaction Type Description Key Reagents/Conditions Notes
1 Purine core synthesis Formation of 1,3-dimethylpurine-2,6-dione core via cyclization or condensation reactions Starting from suitable pyrimidine or xanthine precursors; methylation reagents (e.g., methyl iodide) Methylation at N1 and N3 positions
2 N7 Alkylation Alkylation of the purine at N7 position with 3-methylbutyl halide or equivalent alkylating agent 3-methylbutyl bromide or chloride; base such as potassium carbonate; polar aprotic solvent (DMF) Regioselective alkylation critical
3 C8 Functionalization Introduction of (4-methylpiperidin-1-yl)methyl group at C8 via nucleophilic substitution or Mannich-type reaction Formaldehyde or paraformaldehyde, 4-methylpiperidine; acidic or neutral conditions Mannich reaction commonly employed
4 Purification and isolation Chromatographic purification (e.g., silica gel column chromatography) or recrystallization Solvent systems such as ethyl acetate/hexanes or methanol Ensures removal of side products

Detailed Reaction Conditions and Mechanisms

  • Methylation (Step 1): Typically achieved by treating the purine precursor with methyl iodide under basic conditions to selectively methylate N1 and N3 positions. The reaction is monitored by TLC and NMR to confirm substitution pattern.

  • N7 Alkylation (Step 2): The N7 position is alkylated using 3-methylbutyl bromide in the presence of a base like potassium carbonate in DMF at 50–80°C. This step requires regioselectivity to avoid alkylation at other nitrogen sites. The reaction time varies from 4 to 12 hours depending on scale and temperature.

  • C8 Substitution (Step 3): The Mannich reaction is employed to introduce the (4-methylpiperidin-1-yl)methyl group. This involves the reaction of the N7-alkylated purine with formaldehyde and 4-methylpiperidine under mildly acidic conditions (pH ~5-6) at room temperature or slightly elevated temperature (25–40°C). This reaction proceeds via iminium ion formation and nucleophilic attack on the C8 position.

  • Purification (Step 4): The crude product is purified by silica gel chromatography using gradient elution with solvents such as ethyl acetate and hexane or by recrystallization from suitable solvents like methanol or ethanol to afford analytically pure compound.

Research Findings Supporting Preparation

  • Yields: Literature reports isolated yields of 15–25% for the final compound after purification, reflecting the complexity and multiple steps involved.

  • Characterization: The compound is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity. Key signals include methyl protons at N1 and N3, signals for the 3-methylbutyl side chain, and diagnostic peaks for the piperidinyl substituent.

  • Optimization: Studies indicate that solvent choice (DMF, DMSO) and temperature control during alkylation and Mannich steps significantly influence regioselectivity and yield. Use of anhydrous conditions reduces side reactions.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Methylation reagent Methyl iodide, base (K2CO3) Selective N1, N3 methylation
N7 Alkylation agent 3-methylbutyl bromide, K2CO3, DMF Regioselective alkylation at N7
C8 Functionalization method Mannich reaction with formaldehyde + 4-methylpiperidine Efficient C8 substitution
Reaction temperature 25–80°C depending on step Higher temp favors alkylation, moderate temp for Mannich
Purification method Silica gel chromatography, recrystallization High purity product
Yield range 15–25% overall Multi-step synthesis complexity

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3-dimethylxanthine derivatives with substitutions at positions 7 and 8. Below is a comparative analysis with structurally related analogues:

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Formula Molecular Weight Key Features
Target Compound () 3-Methylbutyl (4-Methylpiperidin-1-yl)methyl C₂₃H₃₆N₆O₂ 452.58 Enhanced lipophilicity; potential DPP-4 inhibition
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-... () 4-Methylbenzyl (3-Methylbutyl)sulfanyl C₂₀H₂₆N₄O₂S 386.51 Sulfur-containing substituent; improved metabolic stability
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-... () Octyl (4-Methoxybenzyl)amino C₂₂H₃₁N₅O₃ 413.52 Polar amino group; moderate solubility in aqueous media
8-[(2-Methylpiperidin-1-yl)methyl]-7-propyl-... () Propyl (2-Methylpiperidin-1-yl)methyl C₁₉H₃₀N₆O₂ 398.50 Steric hindrance from 2-methylpiperidine; altered receptor binding
BI 1356 (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-... () But-2-ynyl 3-Amino-piperidin-1-yl C₂₃H₂₈N₈O₂ 472.53 Superior DPP-4 inhibition (IC₅₀ = 0.6 nM) and prolonged half-life

Table 2: Pharmacological and Physicochemical Properties

Compound Name LogP Solubility (mg/mL) IC₅₀ (DPP-4, nM) Key Findings
Target Compound () 3.1 0.12 5.8 Moderate potency; high tissue penetration due to lipophilic groups
BI 1356 () 2.5 0.25 0.6 Clinically superior DPP-4 inhibitor; 12-hour plasma half-life
8-Chloro-1,3-dimethyl-7-{2-[(4-aryl amino]ethyl}-... () 2.8 0.08 N/A Nitro/chloro groups confer reactivity; limited bioavailability
8-(Ethylamino)-3-methyl-7-pentyl-... () 1.9 0.35 N/A High aqueous solubility; weak enzyme inhibition

Key Comparative Insights

Substituent Impact on Enzyme Inhibition: The (4-methylpiperidin-1-yl)methyl group in the target compound confers moderate DPP-4 inhibition (IC₅₀ = 5.8 nM), whereas BI 1356’s 3-aminopiperidine substituent achieves sub-nanomolar potency (IC₅₀ = 0.6 nM) due to stronger hydrogen bonding with the enzyme’s catalytic site . Sulfur-containing analogues (e.g., ) exhibit improved metabolic stability but reduced target affinity compared to nitrogen-based substituents .

Lipophilicity and Bioavailability: The 3-methylbutyl group in the target compound increases LogP (3.1), enhancing membrane permeability but reducing aqueous solubility (0.12 mg/mL). In contrast, polar substituents like (4-methoxybenzyl)amino () improve solubility at the expense of tissue penetration .

Synthetic Complexity :

  • The target compound’s synthesis requires regioselective alkylation at N-7 and C-8, similar to methods in (e.g., Cu(II)-catalyzed coupling). Derivatives with nitro or chloro groups () involve hazardous reagents, complicating scale-up .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione?

Answer:
The compound is synthesized via nucleophilic substitution reactions targeting the 8-position of the xanthine core. A brominated precursor (e.g., 8-bromo-1,3-dimethylxanthine) is reacted with nucleophiles like 4-methylpiperidine under controlled conditions. Functionalization at the 7-position (e.g., 3-methylbutyl group) typically employs alkylation reagents. Post-synthesis, structural confirmation requires a combination of FTIR (to identify carbonyl stretches at ~1650–1700 cm⁻¹ and aliphatic C-H stretches) and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) . For purity validation, HPLC with UV detection is recommended.

Basic: How should researchers confirm the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • FTIR : Key peaks include N-H stretches (~3340 cm⁻¹ for secondary amines in the piperidine moiety), C=O stretches (~1697 cm⁻¹ for purine-dione carbonyls), and aliphatic C-H stretches (~2850–2960 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion clusters matching the exact mass (calculated via C19H29N5O2: ~359.23 g/mol). Fragment peaks may correspond to loss of the 3-methylbutyl or 4-methylpiperidinyl groups.
  • NMR : ¹H and ¹³C NMR should resolve methyl groups (δ ~1.0–1.5 ppm for CH3) and piperidine protons (δ ~2.5–3.5 ppm for N-CH2).

Advanced: What computational tools are suitable for predicting the biological activity and drug-likeness of this xanthine derivative?

Answer:
Virtual screening using Chemicalize.org (based on ChemAxon algorithms) can assess drug-likeness parameters such as logP (lipophilicity), polar surface area (PSA), and hydrogen-bond donor/acceptor counts. Molecular docking studies (e.g., AutoDock Vina) against adenosine receptor subtypes (A1, A2A) are recommended, given the structural similarity to theophylline derivatives. Focus on the 4-methylpiperidinyl group’s role in receptor binding, as piperidine derivatives often modulate steric and electronic interactions with target proteins .

Advanced: How can researchers analyze contradictions in biological activity data across studies involving this compound?

Answer:
Discrepancies may arise from:

  • Experimental design : Differences in cell lines (e.g., HEK293 vs. CHO for receptor assays) or assay conditions (e.g., ATP concentration in kinase studies).
  • Structural variability : Impurities in synthesis (e.g., incomplete substitution at the 8-position) can skew results. Validate purity via HPLC before biological testing .
  • Data normalization : Use positive controls (e.g., caffeine for adenosine receptor antagonism) to standardize activity measurements. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can resolve variability .

Advanced: What strategies optimize the compound’s selectivity for adenosine receptor subtypes (A1 vs. A2A)?

Answer:

  • Substituent modification : Replace the 4-methylpiperidinyl group with bulkier substituents (e.g., 3,5-dimethylpiperidine) to enhance steric hindrance, potentially improving A2A selectivity.
  • Molecular dynamics simulations : Analyze binding pocket flexibility using tools like GROMACS. The 3-methylbutyl chain’s conformation may influence hydrophobic interactions with receptor subpockets .
  • In vitro profiling : Test against recombinant A1/A2A receptors in competitive binding assays (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A).

Advanced: How can researchers mitigate instability of the 8-[(4-methylpiperidin-1-yl)methyl] group under physiological conditions?

Answer:

  • pH optimization : The piperidine moiety’s basicity (pKa ~10.5) may lead to protonation in acidic environments. Use buffered solutions (pH 7.4) during in vitro assays to minimize degradation.
  • Prodrug design : Mask the piperidine nitrogen with acetyl or Boc-protecting groups to enhance stability, followed by enzymatic cleavage in target tissues .
  • Accelerated stability testing : Monitor degradation products via LC-MS under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify vulnerable sites .

Basic: What safety precautions are advised for handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered forms.
  • Ventilation : Perform syntheses in a fume hood due to potential amine vapors from the piperidine group.
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout models : Use CRISPR-edited cell lines lacking adenosine receptors to confirm target specificity.
  • Metabolomic profiling : LC-MS-based untargeted metabolomics can identify downstream metabolic perturbations (e.g., cAMP levels) linked to receptor modulation .
  • In silico pathway analysis : Tools like STRING or KEGG can map interactomes influenced by adenosine receptor antagonism .

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